tert-Dodecylmercaptan

Catalog No.
S793704
CAS No.
25103-58-6
M.F
C12H26S
M. Wt
202.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Dodecylmercaptan

CAS Number

25103-58-6

Product Name

tert-Dodecylmercaptan

IUPAC Name

2,3,3,4,4,5-hexamethylhexane-2-thiol

Molecular Formula

C12H26S

Molecular Weight

202.4 g/mol

InChI

InChI=1S/C12H26S/c1-9(2)10(3,4)11(5,6)12(7,8)13/h9,13H,1-8H3

InChI Key

YAJYJWXEWKRTPO-UHFFFAOYSA-N

SMILES

CC(C)C(C)(C)C(C)(C)C(C)(C)S

Synonyms

tert-Dodecylthiol

Canonical SMILES

CC(C)C(C)(C)C(C)(C)C(C)(C)S

Polymerization Chain Transfer Agent:

Tert-dodecanethiol acts as a chain transfer agent (CTA) in the polymerization process, influencing the molecular weight distribution of polymers like styrene-butadiene rubber (SBR) and butadiene latex (SBL) []. By reacting with growing polymer chains, it controls their length and ultimately impacts the final properties of the polymer, such as elasticity and strength [].

Functionalization of Surfaces:

The thiol group in TDM allows it to bind to certain metal surfaces, potentially leading to their functionalization for specific applications. Research has explored its use in self-assembled monolayers on gold surfaces, aiming to create tailored interfaces for sensors or biosensors [].

Development of New Materials:

Scientists have investigated the potential of TDM in the synthesis of novel materials with desired properties. For instance, research has explored its use in the preparation of functionalized nanoparticles and polymers with specific electrical or optical properties [, ].

Tert-Dodecylmercaptan is a sulfur-containing organic compound with the molecular formula C₁₂H₂₆S. It is classified as a thiol, characterized by the presence of a sulfhydryl group (-SH) attached to a tertiary dodecyl group. This compound typically exists as a mixture of isomers, primarily derived from the oligomerization of propylene or isobutylene, and is noted for its significant role in various chemical processes, particularly as a chain transfer agent in radical polymerization reactions .

  • Tert-dodecanethiol has a strong unpleasant odor and may cause skin and respiratory irritation [].
  • It is flammable and should be handled with appropriate precautions [].

Please Note:

  • Specific data for melting point and safety hazards might require further consultation with safety data sheets (SDS) from chemical suppliers.
  • Research on tert-dodecanethiol is ongoing, and new applications and properties may be discovered.
Due to its thiol functional group. Notably, it can undergo oxidation to form disulfides or sulfonic acids. Additionally, it can react with alkyl halides in nucleophilic substitution reactions, which can be utilized in synthesizing more complex organic molecules. In radical polymerization processes, tert-dodecylmercaptan acts as a chain transfer agent, controlling the molecular weight of polymers by terminating growing polymer chains and initiating new ones .

Tert-Dodecylmercaptan can be synthesized through several methods:

  • Hydrogen Sulfide Reaction: The most common method involves the reaction of hydrogen sulfide with tri-n-butene or propylene tetramer in the presence of a catalyst such as boron trifluoride. This process yields a complex mixture of thiols with varying carbon chain lengths, predominantly containing dodecanethiol .
  • Oligomerization: Another method involves the oligomerization of propylene or isobutylene followed by treatment with hydrogen sulfide. This approach allows for the production of various isomers of tert-dodecylmercaptan .
  • Catalytic Processes: Catalysts play a crucial role in enhancing the efficiency and selectivity of the synthesis processes, allowing for better control over the product distribution and yield .

Tert-DodecylmercaptanBranched ThiolC₁₂H₂₆SChain transfer agent in polymersDodecanethiolStraight-chainC₁₂H₂₆SSolvent and reagentOctanethiolStraight-chainC₈H₁₈SUsed in organic synthesisHexanethiolStraight-chainC₆H₁₄SUsed in chemical research

Tert-Dodecylmercaptan's branched structure contributes to its unique reactivity and effectiveness as a chain transfer agent compared to its straight-chain counterparts. Its ability to control polymer characteristics makes it invaluable in industrial applications where precise molecular weight control is essential .

Studies have shown that tert-Dodecylmercaptan interacts with various materials and surfaces. For instance, its adsorption behavior on minerals like sphalerite has been investigated to understand its role in mineral processing and flotation techniques. These interactions can influence the efficiency of mineral extraction processes and highlight the importance of tert-dodecylmercaptan in industrial applications .

  • Dodecanethiol: A straight-chain thiol that lacks the branched structure of tert-dodecylmercaptan.
  • Octanethiol: A shorter-chain thiol that exhibits different physical properties and reactivity compared to tert-dodecylmercaptan.
  • Hexanethiol: Another straight-chain thiol that serves different industrial applications but does not possess the same molecular weight or reactivity profile.

Comparison Table

CompoundStructure TypeMolecular FormulaKey

Physical Description

Liquid

XLogP3

4.8

UNII

G00MDQ58TB

GHS Hazard Statements

Aggregated GHS information provided by 1022 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 80 of 1022 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 942 of 1022 companies with hazard statement code(s):;
H315 (97.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (74.1%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (23.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (25.37%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (69%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

25103-58-6

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Synthetic rubber manufacturing
tert-Dodecanethiol: ACTIVE

Dates

Modify: 2024-04-14

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